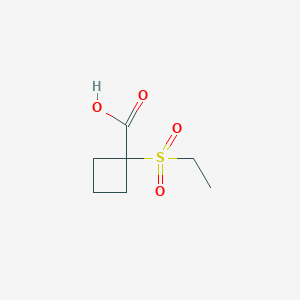
1-(Ethanesulfonyl)cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Ethanesulfonyl)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C7H12O4S and a molecular weight of 192.23 g/mol . It is characterized by the presence of a cyclobutane ring substituted with an ethanesulfonyl group and a carboxylic acid group. This compound is used as a building block in organic synthesis and has various applications in scientific research .
Preparation Methods
The synthesis of 1-(ethanesulfonyl)cyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclobutanone with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-(Ethanesulfonyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The ethanesulfonyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Ethanesulfonyl)cyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(ethanesulfonyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The ethanesulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The cyclobutane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-(Ethanesulfonyl)cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:
Cyclobutanecarboxylic acid: Lacks the ethanesulfonyl group, resulting in different chemical properties and reactivity.
1-Phenyl-cyclobutane-1,3-dicarboxylic acid: Contains a phenyl group and two carboxylic acid groups, leading to distinct applications and reactivity.
The presence of the ethanesulfonyl group in this compound imparts unique chemical properties, making it a valuable compound in various research and industrial applications .
Biological Activity
1-(Ethanesulfonyl)cyclobutane-1-carboxylic acid (CAS Number: 1774898-64-4) is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C7H12O4S
- Molecular Weight : 192.23 g/mol
- IUPAC Name : 1-(ethylsulfonyl)cyclobutane-1-carboxylic acid
- Structure : The compound features a cyclobutane ring with a carboxylic acid and an ethanesulfonyl group, which may influence its biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The sulfonyl group is known to facilitate interactions with proteins and enzymes, potentially leading to modulation of biological pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Antimicrobial Activity : Preliminary studies suggest that similar compounds can exhibit antimicrobial properties against various bacterial strains.
- Antioxidant Properties : Compounds with similar structures have shown antioxidant activity, which could be beneficial in reducing oxidative stress in cells.
Antimicrobial Activity
In a study investigating the effects of cyclobutane derivatives on Mycobacterium tuberculosis (Mtb), several compounds displayed significant inhibitory activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics like isoniazid. Although specific data for this compound is limited, the structural similarity suggests potential efficacy against mycobacterial infections .
Case Studies and Research Findings
A range of studies has explored the biological activities of cyclobutane derivatives:
| Study | Compound | Activity | MIC Values |
|---|---|---|---|
| Cyclobutane derivatives | Inhibition of Mtb | ≤ 0.5 µg/mL | |
| Related cyclobutene analogs | Antioxidant activity | IC50 < 10 µM |
These findings indicate promising avenues for further research into the biological activity of this compound.
Safety and Toxicity
While specific toxicity data for this compound are not extensively documented, related compounds have undergone safety assessments in preliminary studies. It is critical to evaluate the pharmacokinetics and potential side effects through comprehensive toxicological studies.
Properties
Molecular Formula |
C7H12O4S |
|---|---|
Molecular Weight |
192.24 g/mol |
IUPAC Name |
1-ethylsulfonylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O4S/c1-2-12(10,11)7(6(8)9)4-3-5-7/h2-5H2,1H3,(H,8,9) |
InChI Key |
NMFULNBCILGVAY-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1(CCC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















